molecular formula C9H12N2O3 B103214 4-Methoxybenzyl carbazate CAS No. 18912-37-3

4-Methoxybenzyl carbazate

Cat. No.: B103214
CAS No.: 18912-37-3
M. Wt: 196.2 g/mol
InChI Key: JKBMMHKEAGEILO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl carbazate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Methoxybenzyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Peptide Research

p-Methoxybenzyl carbazate has been utilized in the synthesis of various chemical compounds, including amino acids and peptides. For example, Mizumura and Hagitani (1970) developed a method for the synthesis of p-methoxybenzyl p-nitrophenyl carbonate, p-methoxybenzyl carbazate, and p-methoxybenzyloxycarbonyl amino acids, which are valuable in peptide research (Mizumura & Hagitani, 1970). F. Stewart (1968) also reported the use of p-methoxybenzyl esters in peptide synthesis, highlighting its role as a carboxyl-protecting group (Stewart, 1968).

Antibacterial and Cytotoxicity Studies

Patil et al. (2010) synthesized p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes and investigated their antibacterial activity and cytotoxicity. These complexes demonstrated significant antibacterial activity and potential use in medical applications (Patil et al., 2010).

Molecular Characterization and Biological Studies

Research by Rodrigues et al. (2015) involved the synthesis and characterization of platinum(II) complexes with 4-methoxybenzylcarbazate. These complexes were evaluated for cytotoxic activity, showing potential as antitumor agents (Rodrigues et al., 2015). Similarly, Sousa et al. (2015) characterized palladium(II) complexes with 4-methoxybenzylcarbazate, providing insights into their potential medicinal applications (Sousa et al., 2015).

Enzymology and Synthetic Biology

Go et al. (2015) utilized synthetic enzymology to produce novel polyketides, demonstrating the application of p-methoxybenzyl carbazate in the biosynthesis of antimicrobial compounds (Go et al., 2015).

Safety and Hazards

P-Methoxybenzyl carbazate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye damage .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMMHKEAGEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172308
Record name p-Methoxybenzyl carbazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-37-3
Record name 4-Methoxybenzyl carbazate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18912-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxybenzyl carbazate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxybenzyl carbazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxybenzyl carbazate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of p-Methoxybenzyl carbazate in the context of the research article?

A1: The research article [] describes a novel method for synthesizing p-Methoxybenzyloxycarbonyl amino acids, which are valuable intermediates in peptide synthesis. p-Methoxybenzyl carbazate serves as a key precursor in this synthesis. The article highlights the efficiency of directly synthesizing p-Methoxybenzyl carbazate using p-Methoxybenzyl chloroformate and hydrazine hydrate. This approach offers a more convenient alternative to the traditional Weygand method, potentially streamlining peptide synthesis processes. []

Q2: Is there any spectroscopic data available for p-Methoxybenzyl carbazate in the research?

A2: Unfortunately, the research article [] primarily focuses on the synthesis method and does not delve into the detailed spectroscopic characterization of p-Methoxybenzyl carbazate.

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